molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No.: B1680747
CAS No.: 90-02-8
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound that interacts with various targets. It has been found to have a significant impact on plant seeds, preventing their germination and growth . Furthermore, it has been suggested that this compound forms a covalent bond with a target protein of interest (POI), increasing the drug potency and inducing long-lasting pharmacological effects . It also acts as a chelating agent for heavy metal ions such as Copper (II) ions .

Mode of Action

This compound’s mode of action is multifaceted. It is known to engage protein lysine residues in remarkably stable imine bonds, augmenting the compound’s affinity and selectivity for their biological targets . It also exhibits both pre- and post-emergent herbicidal, fumigant activity . Furthermore, it is converted to chelating ligands by condensation with amines .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a precursor to coumarin and a variety of chelating agents . In plants, this compound biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Additionally, it is metabolized by NAD±dependent this compound dehydrogenase (SALDH), which catalyzes the oxidation of this compound to salicylate .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, it is known that salicylates, a group of nonsteroidal anti-inflammatory drugs (NSAIDs) which are derivatives of salicylate or metabolized to salicylate, are well absorbed in the gastrointestinal tract . This suggests that this compound may have similar properties.

Result of Action

The result of this compound’s action is diverse. It has been found to have significant anticancer activities in all cell lines tested, particularly two of them exhibited remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells . Furthermore, it is a precursor to various compounds, including coumarin, catechol, benzofuran, a salicylaldehydimine, and 3-carbethoxycoumarin .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be effective in preventing the germination of plant seeds in soil trays covered with plastic tarp at 22 °C . Furthermore, it is a colorless, clear, oily liquid that is somewhat soluble in water and soluble in alcohol, benzene, and ether . This suggests that its action, efficacy, and stability may be influenced by factors such as temperature and solubility.

Biochemical Analysis

Biochemical Properties

Salicylaldehyde plays a significant role in biochemical reactions. It is a precursor to coumarin and a variety of chelating agents . It is synthesized by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is then oxidized to the aldehyde .

Cellular Effects

This compound and its derivatives have shown cytotoxic activity against various cell lines. For instance, this compound isonicotinoyl hydrazone (SIH) has shown marked anti-oxidant and modest cytotoxic activity against neoplastic cells . It has also been found to inhibit nociception associated with the inflammatory response .

Temporal Effects in Laboratory Settings

This compound and its derivatives have shown varying effects over time in laboratory settings. For instance, this compound isonicotinoyl hydrazone (SIH) has poor stability in an aqueous environment due to the rapid hydrolysis of its hydrazone bond .

Dosage Effects in Animal Models

The effects of this compound and its derivatives vary with different dosages in animal models. For instance, the this compound derivative gabapentsal has been evaluated in well-established mouse models of nociceptive pain, inflammatory edema, and pyrexia at doses of 25–100 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . It is also involved in the synthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Transport and Distribution

It is known that this compound is a lipophilic compound , which suggests that it may be able to pass through cell membranes and distribute within cells and tissues.

Subcellular Localization

Given its lipophilic nature , it may be able to distribute throughout the cell, including within various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the Reimer-Tiemann reaction due to its simplicity and relatively high yield .

Comparison with Similar Compounds

  • 3-Hydroxybenzaldehyde
  • 4-Hydroxybenzaldehyde
  • Salicylic acid
  • Benzaldehyde
  • Salicylaldoxime

Salicylaldehyde’s unique properties and versatility make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
Record name Salicylaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Synthesis routes and methods I

Procedure details

To 2.35 g of ethyl(4R)-2-(2-hydroxyphenyl-4-thiazolidinecarboxylate: mp 75°-77° C.; [α]D25 -105.1° (c=0.9, methanol), obtained by the reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in the presence of triethylamine in chloroform at room temperature for 2 hr then addition of water and evaporation of the organic layer, which is dissolved in 30 ml of water and 40 ml of tetrahydrofuran, 1.1 g of sodium carbonate is added. To the stirred mixture, cooled by an ice-water bath, 1.36 g of 3,3'-dithiodipropanoyl dichloride is added dropwise. The resulting mixture is continuously stirred for 30 min and extracted with ether after addition of 100 ml of water. The organic layer is washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crystals of the titled compound. The yield is 2.3 g (68%).
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2-hydroxyphenyl-4-thiazolidinecarboxylate
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Synthesis routes and methods II

Procedure details

The 1:1-chrome complex containing 43.4 parts of the dye formed from diazotised 4-nitro-2-aminophenol-6-sulfonic acid and 1-(4'-methylphenyl)-3-methyl-5-pyrazolone as well as 5.2 parts of chromium is introduced into 250 parts of water and 250 parts of triethanolamine, and 15.4 parts of 4-nitro-2-aminophenol and 22.6 parts of the monoazo dye formed from diazotised aniline and salicylaldehyde are added. The reaction mixture is held, with stirring, at pH 7.5-8 and at 80° C. until the formation of the 1:2-complex dye is complete. The reaction mixture is then neutralised with hydrochloric acid; it is subsequently filtered, and the dye is rinsed with 750 parts of 25% sodium chloride solution and dried. It dyes wool, polyamide and leather in an orange shade having good fastness properties.
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[Compound]
Name
monoazo
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Synthesis routes and methods III

Procedure details

p-methoxybenzaldehyde; 2-hydroxy-p-tolualdehyde; 4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and 4-hydroxy-m-tolualdehyde.
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Synthesis routes and methods IV

Procedure details

2-hydroxy-3-methylbenzaldehyde; 2-hydroxy-3-tert.butylbenzaldehyde; 2-hydroxy-3-tert.butyl-5-methylbenzaldehyde; 2-hydroxy-3,5-ditert.butylbenzaldehyde; 2-hydroxy-3-isopropyl-6-methylbenzaldehyde; 2-hydroxy-3-cyclohexylbenzaldehyde; 2-hydroxy-4-tert.butylbenzaldehyde; 2-hydroxy-4-chlorobenzaldehyde and 2-hydroxy-6-chlorobenzaldehyde; 2-hydroxy-3-phenylbenzaldehyde; 2-hydroxy-5-methoxybenzaldehyde; 2-hydroxy-3-nonylbenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2-hydroxy-4-acetylaminobenzaldehyde;
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Synthesis routes and methods V

Procedure details

To 2.35 g of ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate: mp 75°-77° C.; [α]D25 -105.1° (c=0.9, methanol), obtained by the reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in the presence of triethylamine in chloroform at room temperature for 2 hr then addition of water and evaporation of the organic layer, which is dissolved in 30 ml of water and 40 ml of tetrahydrofuran, 1.1 g of sodium carbonate is added. To the stirred mixture, cooled by an ice-water bath, 1.36 g of 3,3'-dithiodipropanoyl dichloride is added dropwise. The resulting mixture is continuously stirred for 30 min and extracted with ether after addition of 100 ml of water. The organic layer is washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crystals of the titled compound. The yield is 2.3 g (68%).
Name
ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate
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2.35 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylaldehyde
Reactant of Route 2
Salicylaldehyde
Reactant of Route 3
Salicylaldehyde
Reactant of Route 4
Salicylaldehyde
Reactant of Route 5
Salicylaldehyde
Reactant of Route 6
Reactant of Route 6
Salicylaldehyde

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